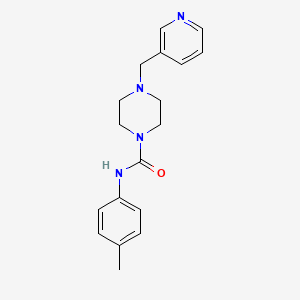
N-(4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MP-10 and has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood. However, it has been reported to act as a serotonin and dopamine receptor antagonist. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their concentrations in the brain. The increased concentrations of these neurotransmitters may be responsible for the observed anxiolytic and antidepressant effects of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is important for neuronal survival and plasticity. MP-10 has also been shown to reduce oxidative stress and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MP-10 in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the role of these neurotransmitters in various physiological processes.
One of the limitations of using MP-10 in lab experiments is its potential toxicity. It has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MP-10. One direction is to further investigate its potential therapeutic applications in various fields such as oncology and immunology. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for MP-10 may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, MP-10 is a chemical compound with potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Its mechanism of action is not fully understood, but it has been shown to act as a serotonin and dopamine receptor antagonist. MP-10 has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of MP-10, which may lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
MP-10 has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, MP-10 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
In oncology, MP-10 has been shown to have anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. MP-10 has also been studied for its potential use in combination with other chemotherapeutic agents.
In immunology, MP-10 has been studied for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-4-6-17(7-5-15)20-18(23)22-11-9-21(10-12-22)14-16-3-2-8-19-13-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOCMZPXJCNUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4706248.png)
![isopropyl 4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4706256.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4706287.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4706298.png)
![1-ethyl-4-[2-(4-ethylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4706300.png)
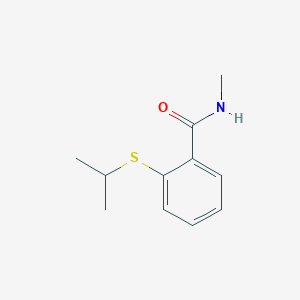

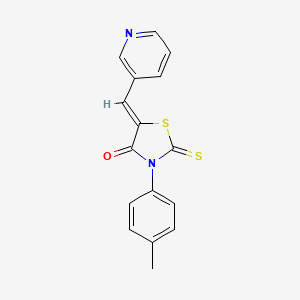
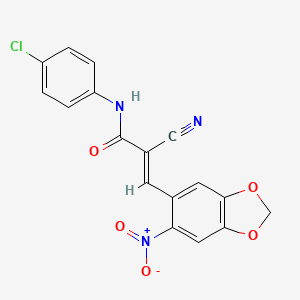
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)
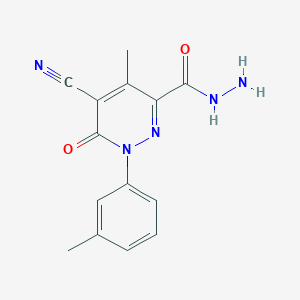
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B4706354.png)